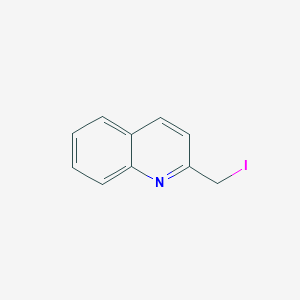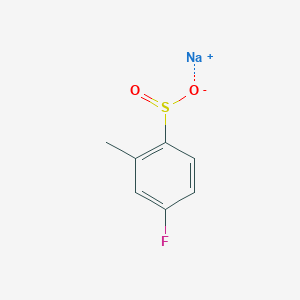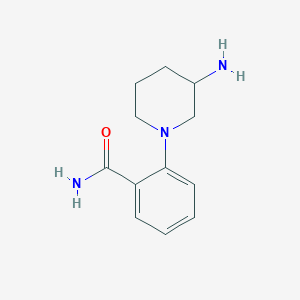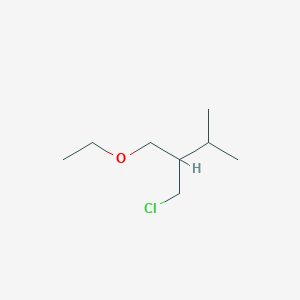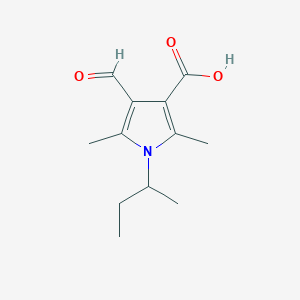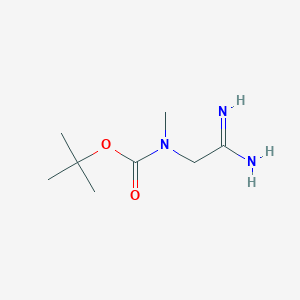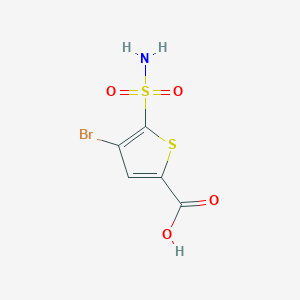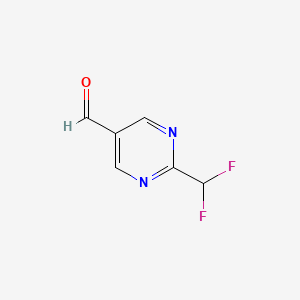
2-(Difluoromethyl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C6H4F2N2O and a molecular weight of 158.11 g/mol . It is a pyrimidine derivative, characterized by the presence of a difluoromethyl group at the 2-position and an aldehyde group at the 5-position of the pyrimidine ring. This compound is primarily used in research and development, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable pyrimidine precursor with difluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)pyrimidine-5-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles and specific catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 2-(Difluoromethyl)pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-(Difluoromethyl)pyrimidine-5-methanol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Difluoromethyl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the aldehyde group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological targets. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)pyrimidine-5-carbaldehyde
- 2-(Ethylthio)pyrimidine-5-carbaldehyde
- 2-(Methylthio)pyrimidine-5-carbaldehyde
Uniqueness
2-(Difluoromethyl)pyrimidine-5-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
Molecular Formula |
C6H4F2N2O |
|---|---|
Molecular Weight |
158.11 g/mol |
IUPAC Name |
2-(difluoromethyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H4F2N2O/c7-5(8)6-9-1-4(3-11)2-10-6/h1-3,5H |
InChI Key |
PNHVEBNWBBVYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
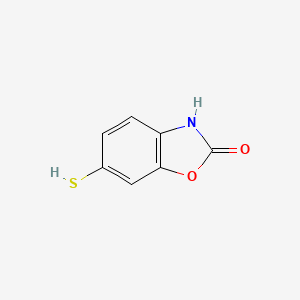
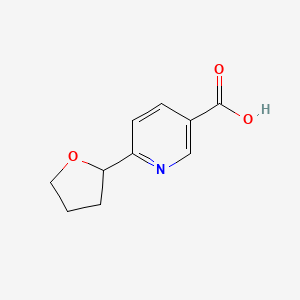
![4-[(3-Fluoro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13203114.png)
